N-(4-hydroxycyclohexyl)-4-thiophen-2-ylpiperazine-1-carboxamide
Description
N-(4-hydroxycyclohexyl)-4-thiophen-2-ylpiperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a cyclohexyl group, a thiophene ring, and a piperazine moiety, making it a versatile candidate for numerous applications in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-(4-hydroxycyclohexyl)-4-thiophen-2-ylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2S/c19-13-5-3-12(4-6-13)16-15(20)18-9-7-17(8-10-18)14-2-1-11-21-14/h1-2,11-13,19H,3-10H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUFDEJPCDAZBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)N2CCN(CC2)C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxycyclohexyl)-4-thiophen-2-ylpiperazine-1-carboxamide typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with the piperazine intermediate.
Cyclohexyl Group Addition: The cyclohexyl group is added through a Friedel-Crafts alkylation reaction, using cyclohexyl halides and a Lewis acid catalyst.
Hydroxylation: The hydroxyl group is introduced via a selective oxidation reaction, often using reagents like osmium tetroxide or potassium permanganate.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the amine with a carboxylic acid derivative, such as an acid chloride or anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the cyclohexyl ring can undergo oxidation to form ketones or carboxylic acids.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Cyclohexanone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-hydroxycyclohexyl)-4-thiophen-2-ylpiperazine-1-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in studying cellular processes and signaling pathways.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It has shown promise in preclinical studies for treating neurological disorders due to its ability to modulate neurotransmitter systems.
Industry
Industrially, this compound is explored for its potential in developing new pharmaceuticals and agrochemicals. Its versatile reactivity and functional groups make it a candidate for various applications.
Mechanism of Action
The mechanism of action of N-(4-hydroxycyclohexyl)-4-thiophen-2-ylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. It can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal activity and behavior.
Comparison with Similar Compounds
Similar Compounds
N-(4-hydroxycyclohexyl)acetamide: Similar in structure but lacks the thiophene ring.
4-thiophen-2-ylpiperazine-1-carboxamide: Similar but lacks the cyclohexyl group.
N-(4-hydroxycyclohexyl)-4-phenylpiperazine-1-carboxamide: Similar but with a phenyl ring instead of a thiophene ring.
Uniqueness
N-(4-hydroxycyclohexyl)-4-thiophen-2-ylpiperazine-1-carboxamide is unique due to the combination of its cyclohexyl, thiophene, and piperazine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
